Methyl 3,5-bis(allyloxy)benzenecarboxylate
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Overview
Description
Methyl 3,5-bis(allyloxy)benzenecarboxylate is a chemical compound with the molecular formula C14H16O4 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of Methyl 3,5-bis(allyloxy)benzenecarboxylate consists of 14 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The molecular weight of this compound is 248.27 g/mol.Physical And Chemical Properties Analysis
Methyl 3,5-bis(allyloxy)benzenecarboxylate is an irritant . It has a melting point of 30-33°C .Scientific Research Applications
Polymer Science and Drug Delivery Systems
- Dendrimer Synthesis for Drug Delivery : A study by Salamończyk (2011) describes the synthesis of new dendrimeric polyesters using 1,3,5-benzenetricarboxylic acid blocks with potential applications in drug delivery. These dendrimers, featuring hydroxy or allyl functional groups, were prepared through a divergent approach, with 3,5-bis[(allyloxy)methyl]benzoic acid as a crucial unit. The methodology offers a promising route for developing advanced drug delivery systems (Salamończyk, 2011).
Synthesis of Novel Organic Compounds
- Synthesis of Benzodioxocine-fused Poly(N-methylpyrrole) : Research by Kurtay et al. (2020) focused on the synthesis of a novel electropolymerizable monomer for developing advanced conjugated systems. This work demonstrates the potential of utilizing such compounds for creating materials with unique electronic and structural properties (Kurtay et al., 2020).
Advanced Materials and Chemical Synthesis
- Catalysis and Material Synthesis : Dong et al. (2017) developed a palladium catalyst for alkoxycarbonylation of alkenes, showcasing high activity and efficiency. This catalyst, based on a pyridinyl phosphanyl benzene derivative, could significantly impact the synthesis of esters from alkenes, highlighting the broader applicability of related chemical frameworks in catalysis (Dong et al., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 3,5-bis(prop-2-enoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHVVZYQCQQHHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC=C)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376901 |
Source
|
Record name | Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-bis(allyloxy)benzenecarboxylate | |
CAS RN |
135710-38-2 |
Source
|
Record name | Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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